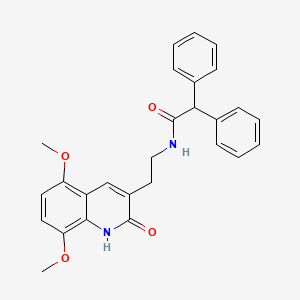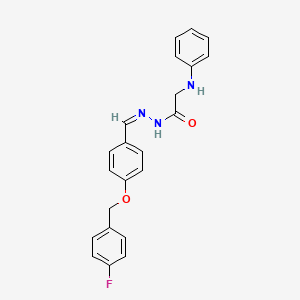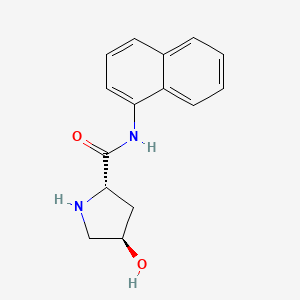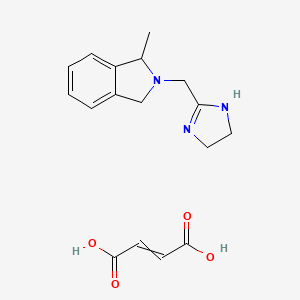
dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an ethyl group and a phenylmethoxycarbonyl group, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of glycine ethyl ester as a starting material, which undergoes amino addition, protective group formation, and ring closure to form the pyrrolidine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-throughput screening and optimization techniques ensures that the industrial production methods are both scalable and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate include:
- (3R,4S)-4-Methyl-3-hexanol
- (3R,4S)-6,8-Dihydroxy-3,4,5,7-tetramethylisochroman
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Eigenschaften
Molekularformel |
C27H42N2O4 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
dicyclohexylazanium;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2/t12-,13+;/m1./s1 |
InChI-Schlüssel |
XQYOTLNAUVFWHH-KZCZEQIWSA-N |
Isomerische SMILES |
CC[C@@H]1CN(C[C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Kanonische SMILES |
CCC1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


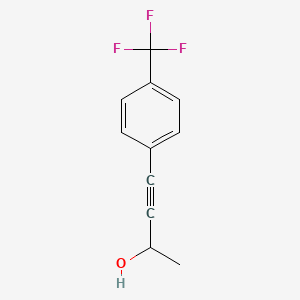
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)

![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
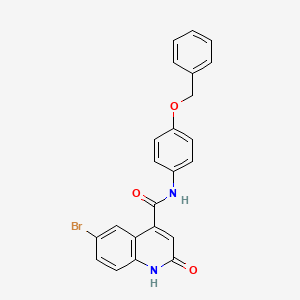
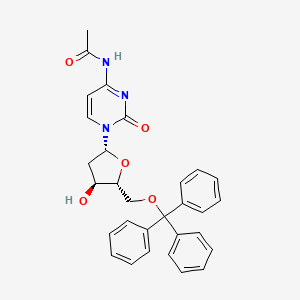
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)

